EP2 receptor antagonist-1

描述

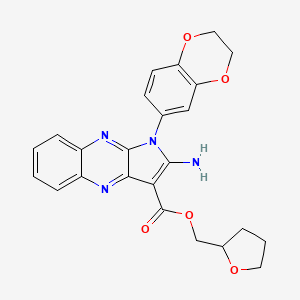

Structure

3D Structure

属性

IUPAC Name |

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXALKVNKANGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of EP2 Receptor Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of EP2 receptor antagonist-1, a novel modulator of the Prostaglandin (B15479496) E2 (PGE2) signaling pathway. It details the intricate signaling cascades of the EP2 receptor, the unique allosteric antagonism of the specified compound, and the experimental protocols used for its characterization.

The EP2 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects by binding to four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP2 receptor, in particular, is a critical target in therapeutic areas such as inflammation, oncology, and neurodegenerative diseases due to its role in mediating pro-inflammatory and cell proliferative signals.[3][4][5]

Activation of the EP2 receptor by its endogenous ligand, PGE2, initiates several downstream signaling cascades.[6] As a Gs-coupled receptor, its canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][4] However, the receptor's signaling is multifaceted, also engaging cAMP-independent pathways.

-

Gs-cAMP-PKA Pathway: Upon PGE2 binding, the EP2 receptor activates the associated Gs protein, leading to the stimulation of adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream transcription factors, including the cAMP response element-binding protein (CREB), to modulate gene expression related to cell survival and plasticity.[1][3][4]

-

Epac Pathway: In addition to PKA, cAMP can also activate the Exchange Protein Activated by cAMP (Epac).[4][6] The Epac pathway involves the activation of small GTPases like Rap1 and Rap2, and has been implicated in mediating inflammation and neurotoxicity.[6][7]

-

β-Arrestin-Mediated Pathway: The EP2 receptor can also signal independently of G proteins through the recruitment of β-arrestin. This can lead to the transactivation of other signaling pathways, such as those involving phosphoinositol-3-kinase (PI3K)/Akt and ERK, which are often linked to cell proliferation and migration.[1][4]

Core Mechanism of Action: Allosteric Antagonism

While many EP2 receptor antagonists function through competitive, orthosteric inhibition (binding to the same site as PGE2), "this compound" operates via a distinct and sophisticated mechanism. It is characterized as a reversible, agonist-dependent negative allosteric modulator (NAM) .[8][9]

This mode of action has several key features:

-

Allosteric Binding: The antagonist binds to a topographically distinct site on the receptor, not the orthosteric pocket where PGE2 binds.[8] A predicted binding site for a similar allosteric modulator is on the cytoplasmic surface of the receptor.[8]

-

Unsurmountable Inhibition: The binding of the NAM induces a conformational change in the receptor that reduces the efficacy of the agonist. This results in an "unsurmountable" inhibition of agonist-stimulated responses, such as cAMP accumulation, meaning that even at saturating concentrations of the agonist, the maximal response cannot be fully restored.[8]

-

Agonist Dependence: The inhibitory effect of the antagonist is dependent on the presence of an agonist.[8] The degree of reduction in agonist potency and efficacy can vary depending on the specific agonist used.[8]

This allosteric mechanism contrasts sharply with competitive antagonists like PF-04418948 and TG6-10-1, whose inhibition can be overcome by increasing the concentration of the agonist, a characteristic confirmed by Schild regression analysis.[10][11]

Quantitative Data and Comparative Analysis

The potency and selectivity of EP2 antagonists are critical parameters for their use as research tools and potential therapeutics. While "this compound" is primarily defined by its unique allosteric mechanism, other well-studied competitive antagonists provide a benchmark for potency.

| Compound Name | Antagonist Type | Organism/System | Potency (K_B / IC50) | Selectivity | Reference |

| PF-04418948 | Competitive | Human (recombinant) | K_B = 1.8 nM | >2000-fold vs. other human prostanoid receptors | [10] |

| Human (myometrium) | K_B = 5.4 nM | [10] | |||

| Mouse (trachea) | K_B = 1.3 nM | [10] | |||

| TG6-10-1 | Competitive | Human (recombinant) | K_B = 17.8 nM | >100-fold vs. EP1; >300-fold vs. EP3, EP4, IP | [11] |

| TG11-77 | Competitive | Human (recombinant) | Schild K_B = 10 nM | >300-fold vs. other 8 prostanoid receptors | [12] |

| TPST-1495 | Competitive (Dual) | Human (recombinant) | IC50 = 17.21 nM (EP2) | Dual EP2/EP4 antagonist | [13] |

| This compound | Allosteric | Human (recombinant) | N/A | Characterized by its allosteric mode of action | [8][9] |

Key Experimental Protocols for Characterization

The distinct mechanism of an allosteric modulator requires specific experimental approaches to fully characterize its action. Below are methodologies for key experiments.

Protocol 4.1: Functional Antagonism via cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP.

Methodology:

-

Cell Culture: Culture cells stably overexpressing the human EP2 receptor (e.g., C6 glioma or HEK293 cells).[8][14]

-

Cell Plating: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of the EP2 receptor antagonist (or vehicle control) for a defined period (e.g., 20-60 minutes).[13]

-

Agonist Stimulation: Add a fixed concentration of an EP2 agonist (e.g., PGE2 or butaprost) to the wells and incubate to stimulate cAMP production (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit, commonly a time-resolved fluorescence resonance energy-transfer (TR-FRET) based assay.[14][15]

-

Data Analysis: Plot the cAMP response against the antagonist concentration to determine the IC50 value.

Protocol 4.2: Determination of Antagonism Type (Schild Analysis)

Schild regression is the gold standard for determining if an antagonist acts competitively. For an allosteric modulator, this analysis will yield a plot with a slope significantly different from 1.0, indicating non-competitive antagonism.

Methodology:

-

Agonist Dose-Response: Generate a full dose-response curve for an EP2 agonist (e.g., PGE2) in the EP2-expressing cell line using the cAMP assay described above.

-

Incubation with Antagonist: Repeat the agonist dose-response curves in the presence of several different fixed concentrations of the antagonist.

-

Calculate Dose Ratio (DR): For each antagonist concentration, determine the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Schild Plot: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

-

Analysis: Perform a linear regression on the data. A slope of 1.0 is indicative of competitive antagonism.[11] A slope not equal to 1.0 and/or a depressed maximum response suggests a non-competitive (e.g., allosteric) mechanism.

Protocol 4.3: In Vitro Gene Expression Analysis in Microglia

This protocol assesses the functional consequences of EP2 antagonism on inflammatory gene expression in immune cells.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as the BV2 murine microglial cell line stably expressing human EP2 (BV2-hEP2).[8]

-

Treatment: Treat the cells with the EP2 agonist in the presence or absence of this compound for a specified time (e.g., 4-24 hours) to allow for changes in gene expression.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA purification kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Real-Time PCR (qPCR): Perform qPCR using primers specific for target inflammatory genes (e.g., IL-6, IL-1β, TNF-α) and a housekeeping gene for normalization.[7][8]

-

Data Analysis: Calculate the relative change in mRNA expression levels (e.g., using the ΔΔCt method) to determine the effect of the antagonist on agonist-induced gene regulation.

Summary and Conclusion

This compound represents a significant departure from traditional competitive antagonists. Its identity as an agonist-dependent negative allosteric modulator provides a distinct pharmacological profile characterized by an unsurmountable mode of inhibition.[8][9] By binding to an allosteric site, it conformationally alters the receptor to prevent efficient signaling, even when the natural ligand is bound. This mechanism offers potential therapeutic advantages, including improved receptor subtype selectivity and a "smarter" mode of inhibition that is dependent on the presence of the endogenous agonist, potentially leading to fewer off-target effects. The continued characterization of such molecules is crucial for developing novel, highly targeted therapies for diseases driven by aberrant PGE2-EP2 signaling.

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Discovery and Development of EP2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical target in drug discovery, implicated in a wide array of physiological and pathological processes including inflammation, pain, cancer, and neurodegeneration.[1] This technical guide provides an in-depth overview of the discovery and development of EP2 receptor antagonists, detailing the underlying biological pathways, key experimental methodologies, and a summary of representative compounds.

The EP2 Receptor and Its Signaling Pathway

The EP2 receptor is a G protein-coupled receptor (GPCR) that is activated by its endogenous ligand, PGE2.[2] Upon activation, the EP2 receptor couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two primary downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These pathways regulate a multitude of cellular functions, making the EP2 receptor a compelling, albeit complex, therapeutic target.[3] Antagonists of the EP2 receptor function by blocking the binding of PGE2, thereby inhibiting these downstream signaling events.

The Drug Discovery and Development Workflow

The journey to identify and validate novel EP2 receptor antagonists typically follows a structured workflow, beginning with high-throughput screening and culminating in preclinical and clinical evaluation. This process is designed to identify potent and selective compounds with favorable pharmacokinetic and safety profiles.

Quantitative Data of Representative EP2 Receptor Antagonists

The development of EP2 receptor antagonists has yielded several classes of compounds with varying potency, selectivity, and pharmacokinetic properties. The table below summarizes key quantitative data for some of the most well-characterized first and second-generation antagonists, as well as the non-selective tool compound AH-6809.

| Compound Name | Compound Class | Target | Assay Type | Potency (nM) | Selectivity | Pharmacokinetic Profile (in mice) | Reference(s) |

| AH-6809 | Xanthene Carboxylic Acid | EP1/EP2 | Radioligand Binding | Ki = 350 | Non-selective, also inhibits EP1 and DP receptors | Not typically used in vivo due to poor selectivity | [4] |

| PF-04418948 | Azetidine Carboxylic Acid | EP2 | Functional (cAMP) | IC50 = 16, KB = 1.8 | >2000-fold selective over other prostanoid receptors | Orally active | [2][5] |

| TG4-155 | Cinnamic Amide | EP2 | Functional (Schild) | KB = 2.4 | >1000-fold less effective at EP4 | Brain penetrant, t1/2 = 0.6 h, Brain-to-plasma ratio = 0.3 | [6][7] |

| TG11-77 | Indole-amide | EP2 | Functional (Schild) | KB = 9.7 | >300-fold selective over other prostanoid receptors | Brain-permeable, t1/2 = 2.4 h, Brain-to-plasma ratio = 0.4 | [6][8][9] |

| TG8-260 | Indole-amide | EP2 | Functional (Schild) | KB = 13.2 | >500-fold selective over DP1, EP4, and IP receptors | Orally bioavailable (77.3%), t1/2 = 2.14 h (oral in rats) | [10] |

Key Experimental Protocols

The characterization of EP2 receptor antagonists relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic efficacy. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the EP2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human EP2 receptor (e.g., CHO or HEK293 cells).[11] Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[11]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to the EP2 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[12]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11][13] The filter is then washed with ice-cold buffer to remove unbound radioligand.[11]

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[11][13]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.[12] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50 or KB) of an EP2 receptor antagonist by measuring its ability to inhibit agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing the EP2 receptor (e.g., C6-glioma or BV2-hEP2 cells) are cultured in multi-well plates.[3][10]

-

Compound Treatment: The cells are pre-incubated with increasing concentrations of the antagonist for a defined period.[14]

-

Agonist Stimulation: An EP2 receptor agonist (e.g., PGE2 or butaprost) is then added to the wells to stimulate cAMP production.[9][15] In some protocols for Gi-coupled receptors, forskolin (B1673556) is used to elevate basal cAMP levels.[14]

-

Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on the competition between native cAMP and a labeled cAMP for binding to a cryptate-labeled antibody. The signal is inversely proportional to the amount of cAMP produced.[16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive immunoassay for the quantitative determination of cAMP.[9]

-

Luminescence-based biosensors (e.g., GloSensor™): These assays utilize genetically encoded biosensors that produce light in response to changes in cAMP levels.[17]

-

-

Data Analysis: The data are plotted as the concentration of the antagonist versus the response (e.g., HTRF signal or luminescence). The IC50 value is determined by non-linear regression. For determining the equilibrium dissociation constant (KB), a Schild analysis can be performed by measuring the rightward shift in the agonist dose-response curve in the presence of different concentrations of the antagonist.[18][19]

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic potential of an EP2 receptor antagonist in a relevant animal model of disease.

Methodology:

-

Animal Model Selection: An appropriate animal model that recapitulates key aspects of the human disease of interest is chosen. For example, models of inflammation, pain, or neurodegeneration where the EP2 receptor is implicated.[10]

-

Compound Administration: The EP2 antagonist is administered to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection). The dosing regimen (dose and frequency) is based on the compound's pharmacokinetic profile.[5][20]

-

Induction of Disease Pathology: The disease is induced in the animals according to the specific model protocol (e.g., injection of an inflammatory agent, surgical procedure).

-

Assessment of Therapeutic Efficacy: The effect of the antagonist on disease-related endpoints is measured. This can include:

-

Behavioral assessments: (e.g., pain response, cognitive function).[20]

-

Biochemical markers: (e.g., levels of inflammatory cytokines in tissue or blood).

-

Histological analysis: (e.g., assessment of tissue damage or inflammation).

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples are often collected to measure the concentration of the antagonist and correlate it with the observed therapeutic effects.[10]

-

Data Analysis: Statistical analysis is used to compare the outcomes in the antagonist-treated group to a vehicle-treated control group.

Conclusion

The discovery and development of selective EP2 receptor antagonists represent a promising therapeutic strategy for a range of diseases. The technical approaches outlined in this guide, from initial screening and in vitro characterization to in vivo validation, provide a robust framework for advancing novel EP2 antagonists towards clinical application. The continued exploration of the complex biology of the EP2 receptor and the development of next-generation antagonists hold significant potential for addressing unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. promega.com [promega.com]

- 18. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Schild equation - Wikipedia [en.wikipedia.org]

- 20. Pharmacological antagonism of EP2 receptor does not modify basal cardiovascular and respiratory function, blood cell counts, and bone morphology in animal models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to EP2 Receptor Antagonist-1 (PF-0441894al)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) E2 (PGE2) EP2 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its role in mediating pro-inflammatory signals downstream of the cyclooxygenase-2 (COX-2) enzyme has made it a compelling target for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of a first-in-class, potent, and selective EP2 receptor antagonist, known as EP2 receptor antagonist-1 or PF-04418948. This document will delve into its chemical structure and properties, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, systematically named (tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, is a small molecule inhibitor developed by Pfizer.[4] It is a potent, reversible, and agonist-dependent allosteric antagonist of the prostaglandin EP2 receptor and has demonstrated anti-inflammatory effects.[4]

Chemical Structure:

(Image Credit: MedChemExpress)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 848920-08-1 | [4] |

| Molecular Formula | C₂₄H₂₂N₄O₅ | [4] |

| Molecular Weight | 446.46 g/mol | [4] |

| Appearance | Solid | [5] |

| Solubility | DMSO: 100 mg/mL (223.98 mM; with ultrasonic) | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |

EP2 Receptor Signaling Pathways

The EP2 receptor primarily couples to the Gαs subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand PGE2, it initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][6] Beyond this canonical G-protein-dependent pathway, the EP2 receptor can also signal through G-protein-independent mechanisms involving β-arrestin.[6][7]

Caption: EP2 Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04418948 and other relevant EP2 receptor antagonists.

Table 2: In Vitro Potency and Selectivity of EP2 Receptor Antagonists

| Compound | Target | Assay Type | Value | Species | Reference |

| PF-04418948 | EP2 | Functional KB (cAMP) | 1.8 nM | Human | [8] |

| EP2 | IC₅₀ | 16 nM | Human | ||

| EP2 | Apparent KB (Myometrium) | 5.4 nM | Human | [8] | |

| EP2 | KB (Bronchiole) | 2.5 nM | Dog | [8] | |

| EP2 | Apparent KB (Trachea) | 1.3 nM | Mouse | [8] | |

| EP2 | IC₅₀ (Trachea Relaxation) | 2.7 nM | Mouse | [8] | |

| TG6-129 | EP2 | Schild KB | 8.8 nM | Human | |

| EP2 | IC₅₀ (cAMP) | 1.6 µM | Human | ||

| Compound 2 (Pfizer) | EP2 | Functional Ki | 0.63 nM | - | [2] |

Table 3: Pharmacokinetic Properties of EP2 Receptor Antagonists in Rodents

| Compound | Species | Route | Dose | T1/2 | Brain-to-Plasma Ratio | Reference |

| PF-04418948 | Rat | Oral | 1, 3, 10 mg/kg | - | - | [5] |

| Compound 9 (Amgen) | Mouse | Oral | - | 3.4 h | 0.7 | [2] |

| Compound 9 (Amgen) | Rat | Oral | - | - | 0.9 | [2] |

| Compound 7 (Emory) | Mouse | Systemic | - | 2.7 h | 0.02 | [2] |

| Compound 10 (Emory) | Mouse | Intraperitoneal | - | 2.8 h | 0.02 | [2] |

Experimental Protocols

Detailed methodologies for the characterization of EP2 receptor antagonists are crucial for reproducible and reliable results.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled test compound (e.g., PF-04418948) for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radioligand (e.g., [³H]-PGE2).

-

Unlabeled test compound (PF-04418948).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) presoaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the EP2 receptor in lysis buffer and prepare a membrane fraction by differential centrifugation.[1] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of the unlabeled test compound (PF-04418948).

-

50 µL of radioligand ([³H]-PGE2) at a fixed concentration (typically at or near its Kd).

-

100 µL of the cell membrane preparation.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGE2.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a functional measure of its potency.[8]

Materials:

-

Cells expressing the human EP2 receptor (e.g., CHO or HEK293 cells).

-

EP2 receptor agonist (e.g., PGE2 or butaprost).

-

Test compound (PF-04418948).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the EP2-expressing cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Wash the cells and pre-incubate them with various concentrations of the test compound (PF-04418948) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the EP2 agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a specific time (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

-

Calculate the functional KB value using the Schild equation for competitive antagonists.

-

Caption: cAMP Functional Assay Workflow.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of PF-04418948 in rats following oral administration.[5]

Animals:

-

Male Sprague-Dawley rats.

Materials:

-

PF-04418948.

-

Vehicle: 0.5% methylcellulose (B11928114) in water.

-

Oral gavage needles.

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA).

-

Centrifuge.

-

Analytical equipment for quantifying PF-04418948 in plasma (e.g., LC-MS/MS).

Procedure:

-

Dosing: Administer PF-04418948 orally by gavage at various dose levels (e.g., 1, 3, and 10 mg/kg) to different groups of rats. A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of PF-04418948 in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of PF-04418948 versus time for each dose group.

-

Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax).

-

Time to reach maximum plasma concentration (Tmax).

-

Area under the plasma concentration-time curve (AUC).

-

Elimination half-life (T1/2).

-

Clearance (CL).

-

Volume of distribution (Vd).

-

-

Conclusion

This compound (PF-04418948) is a valuable research tool for elucidating the role of the EP2 receptor in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel anti-inflammatory and potentially anti-cancer therapies. The detailed chemical information, understanding of its interaction with the EP2 signaling pathways, and the robust experimental protocols provided in this guide will aid researchers in further exploring the therapeutic potential of targeting the EP2 receptor.

References

- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective prostaglandin E2 receptor subtype 2 (EP2) antagonist increases the macrophage-mediated clearance of amyloid-beta plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dctd.cancer.gov [dctd.cancer.gov]

An In-depth Technical Guide to the EP2 Receptor Antagonist PF-04418948 (Compound 1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has emerged as a significant therapeutic target. Its activation is linked to pro-inflammatory and immunosuppressive responses, making its antagonism a promising strategy for various diseases. This technical guide provides a comprehensive overview of the first potent and selective EP2 receptor antagonist, PF-04418948, also known as "compound 1," developed by Pfizer.[1]

PF-04418948 is an orally active and selective antagonist of the prostaglandin EP2 receptor.[2] Its development has provided a crucial tool for elucidating the physiological and pathophysiological roles of the EP2 receptor.[1] This document will delve into the mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols related to PF-04418948, serving as a valuable resource for researchers in the field.

Mechanism of Action and Signaling Pathway

The EP2 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[3] Upon agonist binding, such as by PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[3]

PF-04418948 acts as a competitive antagonist at the EP2 receptor. It binds to the receptor, preventing the binding of PGE2 and other agonists, thereby inhibiting the downstream signaling cascade.[4] This blockade of cAMP production forms the basis of its anti-inflammatory and other therapeutic effects.

Below is a diagram illustrating the canonical EP2 receptor signaling pathway and the point of intervention by PF-04418948.

Caption: EP2 receptor signaling and antagonism by PF-04418948.

Quantitative Pharmacological Data

The potency and selectivity of PF-04418948 have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of PF-04418948

| Assay System | Agonist | Parameter | Value (nM) | Reference |

| CHO cells expressing human EP2 receptor | PGE2 | KB | 1.8 | [2][4] |

| Human Myometrium | Butaprost | Apparent KB | 5.4 | [2][4] |

| Dog Bronchiole | PGE2 | KB | 2.5 | [2][4] |

| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [2][4] |

| Mouse Trachea (reversal of relaxation) | PGE2 | IC50 | 2.7 | [2][4] |

| Human EP2 Receptor | - | IC50 | 16 |

Table 2: Selectivity of PF-04418948

| Receptor | Assay Type | Selectivity Fold vs. EP2 | Reference |

| EP1, EP3, EP4, DP1, CRTH2 | Functional Antagonist Assay | >2000 | [4] |

| Various GPCRs and Ion Channels | Binding Assay | <30% binding at 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PF-04418948.

cAMP Functional Assay in CHO Cells

This assay measures the ability of PF-04418948 to antagonize PGE2-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.

Materials:

-

CHO cells expressing human EP2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

PGE2

-

PF-04418948

-

cAMP assay kit (e.g., HTRF-based or ELISA-based)

-

384-well assay plates

Protocol:

-

Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of approximately 2,500 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of PF-04418948 in assay buffer. Also, prepare a stock solution of PGE2.

-

Antagonist Incubation: Add PF-04418948 at various concentrations to the cells and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 60 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of PF-04418948 to determine the IC50 value. The functional KB value can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for the cAMP functional assay.

Radioligand Binding Assay

This assay determines the affinity of PF-04418948 for the EP2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human EP2 receptor

-

Radioligand (e.g., [3H]-PGE2)

-

PF-04418948

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells expressing the EP2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of PF-04418948.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of PF-04418948 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bioassays (e.g., Mouse Trachea Relaxation)

This functional assay assesses the antagonist activity of PF-04418948 on native EP2 receptors in an ex vivo setting.

Materials:

-

Mouse trachea

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Carbachol

-

PGE2

-

PF-04418948

-

Force transducer and data acquisition system

Protocol:

-

Tissue Preparation: Isolate the trachea from a mouse and cut it into rings. Mount the tracheal rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Pre-contraction: Induce a stable contraction of the tracheal rings with a contractile agent such as carbachol.

-

Antagonist Incubation: Add PF-04418948 at a specific concentration to the organ bath and allow it to equilibrate for a defined period (e.g., 30 minutes).

-

Agonist-induced Relaxation: Generate a cumulative concentration-response curve for PGE2-induced relaxation of the pre-contracted trachea in the presence and absence of PF-04418948.

-

Data Analysis: Measure the magnitude of relaxation as a percentage of the pre-contraction. Plot the relaxation against the PGE2 concentration to obtain dose-response curves. A rightward shift in the dose-response curve in the presence of PF-04418948 indicates competitive antagonism. Calculate the pA2 or KB value to quantify the antagonist potency.[5]

In Vivo Cutaneous Blood Flow Assay in Rats

This in vivo assay evaluates the ability of orally administered PF-04418948 to block the effects of an EP2 receptor agonist on blood flow.

Materials:

-

Sprague Dawley rats

-

PF-04418948

-

Butaprost (a selective EP2 agonist)

-

Vehicle for oral administration

-

Laser Doppler flowmetry equipment

Protocol:

-

Animal Acclimatization: Acclimatize the rats to the experimental conditions.

-

Drug Administration: Administer PF-04418948 or vehicle orally to the rats at various doses.

-

Agonist Challenge: After a set time for drug absorption, administer butaprost intradermally at a specific site on the back of the rat.

-

Blood Flow Measurement: Measure the cutaneous blood flow at the site of butaprost injection using a laser Doppler flowmeter.

-

Data Analysis: Compare the butaprost-induced increase in blood flow in the PF-04418948-treated groups to the vehicle-treated group. A dose-dependent reduction in the blood flow response indicates in vivo antagonism of the EP2 receptor.[2][4]

Conclusion

PF-04418948 stands as a seminal tool compound in the study of EP2 receptor pharmacology. Its high potency and selectivity have enabled a more precise understanding of the role of the EP2 receptor in various biological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the EP2 receptor and the therapeutic potential of its antagonists. As research in this area continues, the foundation laid by the characterization of PF-04418948 will undoubtedly pave the way for the development of novel therapeutics for inflammatory diseases and beyond.

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the EP2 Receptor in Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2), a G-protein coupled receptor, is a critical modulator of inflammatory processes. Its activation by PGE2 triggers a complex network of intracellular signaling cascades that can exert both pro- and anti-inflammatory effects depending on the cellular context and stimulus. This technical guide provides an in-depth exploration of the EP2 receptor's role in inflammatory signaling, detailing its primary signaling pathways, its function in key immune cells, and its impact on the production of inflammatory mediators. This document also furnishes detailed experimental protocols for studying EP2 receptor signaling and presents quantitative data to support the development of novel therapeutics targeting this key inflammatory node.

Introduction to the EP2 Receptor in Inflammation

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, synthesized by cyclooxygenase (COX) enzymes.[1] It exerts its pleiotropic effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP2 receptor is predominantly coupled to the stimulatory G-protein (Gαs), and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This canonical pathway, along with non-canonical signaling, positions the EP2 receptor as a pivotal regulator of immune cell function, cytokine production, and the overall inflammatory milieu.[1][4] Understanding the nuances of EP2 signaling is paramount for the development of targeted therapies for a host of inflammatory conditions, including neurodegenerative diseases, arthritis, and cancer.[2][5]

EP2 Receptor Signaling Pathways

The EP2 receptor activates multiple downstream signaling pathways, leading to a diverse range of cellular responses. The three primary pathways are the Gαs/cAMP/PKA pathway, the cAMP/Epac pathway, and the β-arrestin pathway.

Gαs/cAMP/PKA Signaling Pathway

The canonical signaling pathway for the EP2 receptor involves its coupling to Gαs.[2][3] Upon binding of PGE2, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[6] This pathway is often associated with the anti-inflammatory and neuroprotective effects of EP2 activation.[4][7]

cAMP/Epac Signaling Pathway

In addition to PKA, cAMP can also activate the Exchange protein directly activated by cAMP (Epac).[4][7] The cAMP/Epac pathway is often implicated in the pro-inflammatory and neurotoxic effects of EP2 signaling, particularly in microglia.[4][8][9] Activation of Epac can lead to the upregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9]

β-Arrestin Signaling Pathway

The EP2 receptor can also signal through a G-protein-independent pathway involving β-arrestins.[4][10][11] Upon phosphorylation by G-protein-coupled receptor kinases (GRKs), the EP2 receptor recruits β-arrestins, which can act as scaffolds for other signaling molecules, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.[4][12] This pathway has been implicated in cell proliferation, migration, and the regulation of cytokine production.[4][12] For instance, in microglia, PGE2-mediated inhibition of IL-10 production occurs through an EP2/β-arrestin-dependent mechanism.[10][11]

Role of EP2 in Immune Cells

The expression and function of the EP2 receptor vary among different immune cell populations, contributing to its complex role in inflammation.

-

Microglia: In the central nervous system, microglia are the primary immune cells.[4] EP2 receptor activation in microglia can exacerbate neuroinflammation by upregulating pro-inflammatory mediators like COX-2 and iNOS, primarily through the cAMP/Epac pathway.[4][8][9] However, EP2 signaling can also have anti-inflammatory effects, such as inhibiting the production of TNF-α.[8]

-

Macrophages: In peripheral tissues, macrophages are key players in both the initiation and resolution of inflammation. EP2 signaling in macrophages can suppress some pro-inflammatory functions, such as the production of TNF-α and IL-12, while promoting the expression of others, like IL-6.[1][13] EP2 activation has also been shown to inhibit macrophage maturation.[14]

-

T-Cells: The EP2 receptor is involved in T-cell differentiation and function. PGE2, acting through EP2 and EP4 receptors, can enhance the development of pro-inflammatory Th17 cells.[15] It can also directly inhibit T-cell proliferation via EP2.[13]

Quantitative Data on EP2 Receptor Signaling

The following tables summarize key quantitative data related to the pharmacology and functional effects of EP2 receptor modulation.

Table 1: Pharmacological Properties of EP2 Ligands

| Compound | Type | Species/Cell Line | Assay | Value | Reference |

| Butaprost | Agonist | Murine | Receptor Binding | Ki = 2.4 µM | [8][16] |

| Butaprost | Agonist | Murine | Functional | EC50 = 33 nM | [8] |

| Butaprost | Agonist | Human Neutrophils | Chemotaxis Inhibition | EC50 = 106.4 ± 63 nM | [4] |

| PF-04418948 | Antagonist | Human | cAMP Assay | KB = 1.8 nM | [11][17] |

| PF-04418948 | Antagonist | Human | cAMP Assay | IC50 = 16 nM | [10] |

| PF-04418948 | Antagonist | Human Myometrium | Functional | Apparent KB = 5.4 nM | [18] |

| PF-04418948 | Antagonist | Dog Bronchiole | Functional | KB = 2.5 nM | [17][18] |

| PF-04418948 | Antagonist | Mouse Trachea | Functional | Apparent KB = 1.3 nM | [17][18] |

Table 2: Effects of EP2 Modulation on Inflammatory Mediator Expression

| Cell Type | Stimulus | Modulator | Mediator | Change | Reference |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | COX-2 mRNA | Upregulation | [8] |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | iNOS mRNA | Upregulation | [8] |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | IL-6 mRNA | Upregulation | [8] |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | IL-1β mRNA | Upregulation | [8] |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | TNF-α mRNA | Downregulation | [8] |

| Rat Microglia | LPS/IFN-γ | Butaprost (EP2 Agonist) | IL-10 mRNA | Downregulation | [8] |

| Human Airway Smooth Muscle | PGE2 | PF-04418948 (EP2 Antagonist) | IL-6 Protein | Inhibition | [19][20] |

| Human Monocyte-derived T-cells | IL-1β + IL-23 | PGE2 | IL-17 | Upregulation | [21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate EP2 receptor signaling.

Primary Murine Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal mouse brains.

Materials:

-

Neonatal (P1-P3) C57BL/6 mice

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

0.25% Trypsin-EDTA

-

70 µm cell strainer

-

Poly-D-lysine coated T-75 flasks and culture plates

Procedure:

-

Euthanize neonatal mice according to approved institutional protocols.

-

Dissect the cerebral cortices and remove the meninges in a sterile environment.

-

Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in culture medium and plate in poly-D-lysine coated T-75 flasks.

-

Culture the mixed glial cells for 10-14 days, changing the medium every 3-4 days.

-

To isolate microglia, shake the confluent mixed glial cultures on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia and plate them in new culture dishes.

-

Allow the microglia to adhere for 24 hours before starting experiments.

cAMP Measurement Assay

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.

Materials:

-

cAMP ELISA kit (e.g., from Cayman Chemical or R&D Systems)

-

Cultured cells expressing the EP2 receptor

-

EP2 agonist (e.g., Butaprost) and/or antagonist (e.g., PF-04418948)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

-

For antagonist studies, pre-incubate cells with the EP2 antagonist for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the EP2 agonist at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a cAMP-acetylcholinesterase conjugate to a microplate coated with a monoclonal antibody to cAMP.

-

After incubation and washing steps, add the enzymatic substrate and measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the cAMP concentration in each sample based on a standard curve.

Western Blotting for Downstream Signaling Proteins

This protocol details the detection of phosphorylated and total proteins in EP2 signaling pathways.

Materials:

-

Cultured cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with EP2 agonists or antagonists as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Gene Expression

This protocol describes the measurement of changes in cytokine mRNA levels following EP2 receptor stimulation.

Materials:

-

Cultured cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Treat cells with EP2 agonists or antagonists for the desired time.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[22]

Conclusion

The EP2 receptor plays a multifaceted and critical role in the regulation of inflammatory signaling pathways. Its ability to signal through distinct downstream cascades in a cell-type-specific manner underscores its complexity as a therapeutic target. While EP2 activation can be beneficial in certain contexts, its pro-inflammatory actions in conditions like chronic neuroinflammation and cancer make it an attractive target for antagonism. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of the EP2 receptor and to advance the development of novel, targeted anti-inflammatory therapies.

References

- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 4. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary Microglial Cell Culture and Stimulation [bio-protocol.org]

- 6. Isolation and Culture of Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 7. Murine Monocyte and Macrophage Culture [en.bio-protocol.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. cAMP and PGE2 ELISA [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Peripheral Myeloid Cell EP2 Activation Contributes to the Deleterious Consequences of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EP2 Receptor Antagonists in Modulating Prostaglandin E2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2), a principal product of cyclooxygenase-2 (COX-2) enzymatic activity, is a critical lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[1][2] Its diverse effects are mediated through four G-protein coupled receptor (GPCR) subtypes, EP1, EP2, EP3, and EP4.[3][4] The EP2 receptor, in particular, has emerged as a significant therapeutic target due to its prominent role in promoting inflammation and tumorigenesis.[5][6] This technical guide provides an in-depth overview of the EP2 receptor and its signaling pathways, focusing on the mechanism and application of EP2 receptor antagonists. It includes a compilation of quantitative data for key antagonists, detailed experimental protocols for their evaluation, and visual representations of the associated signaling cascades and experimental workflows.

Introduction to Prostaglandin E2 and the EP2 Receptor

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by the sequential action of phospholipases and cyclooxygenase (COX) enzymes.[1] While constitutively expressed COX-1 is involved in homeostatic functions, the inducible COX-2 isoform is often upregulated at sites of inflammation and in cancerous tissues, leading to elevated PGE2 production.[5] PGE2 exerts its biological effects by binding to its four receptor subtypes (EP1-4), each coupled to distinct intracellular signaling pathways.[4][7]

The EP2 receptor is a Gs-coupled GPCR that, upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] This classical pathway activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[1][7] Beyond this canonical pathway, the EP2 receptor can also engage G-protein-independent signaling through β-arrestin, leading to the activation of pathways such as the PI3K/Akt and ERK/MAPK cascades, which are crucial in cell proliferation and migration.[5][9]

Given its role in promoting inflammatory responses, angiogenesis, and tumor growth, the development of selective EP2 receptor antagonists has become a promising therapeutic strategy to mitigate the pathological effects of PGE2 while potentially avoiding the side effects associated with non-selective COX-2 inhibitors.[5][10]

Quantitative Data for Selected EP2 Receptor Antagonists

The development of potent and selective EP2 receptor antagonists has been a key focus of research. The following tables summarize key quantitative data for several well-characterized antagonists.

| Table 1: Potency and Affinity of EP2 Receptor Antagonists | ||||

| Antagonist | Parameter | Value (nM) | Assay System | Reference(s) |

| PF-04418948 | KB | 1.8 | cAMP accumulation in CHO cells expressing human EP2 | [8] |

| IC50 | 16 | Human EP2 receptors | [6][11] | |

| Apparent KB | 5.4 | Human myometrium | [12] | |

| KB | 2.5 | Dog bronchiole | [8][12] | |

| Apparent KB | 1.3 | Mouse trachea | [8][12] | |

| IC50 | 2.7 | Reversal of PGE2-induced relaxation in mouse trachea | [8][12] | |

| TG6-10-1 | KB | 17.8 | Competitive antagonism of human EP2 receptor | [13][14] |

| TG8-260 | Schild KB | 13.2 | TR-FRET cAMP functional assay in C6-glioma cells | [3][15] |

| AH-6809 | Ki | 350 | Human EP2 receptor | [4] |

| KB (EP1) | 333 | Human EP1 receptor | [4] |

| Table 2: Selectivity Profile of EP2 Receptor Antagonists | ||

| Antagonist | Selectivity Notes | Reference(s) |

| PF-04418948 | >2000-fold selective for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors. | [11] |

| TG6-10-1 | >300-fold selective for EP2 over human EP3, EP4, and IP receptors; 100-fold over EP1; 25-fold over FP and TP; 10-fold over DP1. | [13][16] |

| TG8-260 | >500-fold selective for EP2 versus DP1, EP4, and IP receptors. | [3][15] |

| AH-6809 | Also acts as an antagonist at EP1, EP3, and DP1 receptors with similar affinity. | [17] |

| Table 3: Pharmacokinetic Properties of Selected EP2 Receptor Antagonists | ||||

| Antagonist | Parameter | Value | Species | Reference(s) |

| TG8-260 | Plasma half-life (PO) | 2.14 h | Not specified | [3][15] |

| Oral bioavailability | 77.3% | Not specified | [3][15] | |

| Plasma half-life (IV) | 1.47 h | Mouse | [3] | |

| Brain-to-plasma ratio (IP) | 0.02 | Mouse | [3] | |

| TG6-10-1 | Plasma half-life (IP) | ~1.6 h | Mouse | [13] |

| Brain-to-plasma ratio (IP) | 1.6 | Mouse | [13] | |

| PF-04418948 | Oral Bioavailability | 78% | Rat | [18] |

| Terminal plasma half-life | 8.8 h | Rat | [18] |

Experimental Protocols

Radioligand Binding Assay for EP2 Receptor

This protocol provides a general framework for determining the binding affinity of a test compound for the EP2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-PGE2).

Materials:

-

Cell membranes prepared from cells overexpressing the human EP2 receptor.

-

Radioligand: [3H]-PGE2.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds (EP2 receptor antagonists).

-

Non-specific binding control: High concentration of unlabeled PGE2 (e.g., 10 µM).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filter-mate harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the EP2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[19]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[19]

-

50 µL of various concentrations of the test compound or vehicle.

-

50 µL of [3H]-PGE2 at a concentration near its Kd.

-

For determining non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 instead of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[19]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[19]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Functional Assay for EP2 Receptor Antagonists

This protocol describes a method to assess the functional antagonism of the EP2 receptor by measuring changes in intracellular cAMP levels in response to an agonist in the presence of an antagonist. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., CHO or C6 glioma cells).

-

Cell culture medium and supplements.

-

EP2 receptor agonist (e.g., PGE2 or butaprost).

-

EP2 receptor antagonist test compounds.

-

cAMP assay kit (e.g., HTRF-based kit).

-

96-well or 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the EP2-expressing cells into the assay plates at an appropriate density and allow them to attach overnight.

-

Compound Pre-incubation: Remove the culture medium and add the EP2 receptor antagonist at various concentrations to the cells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[20]

-

Agonist Stimulation: Add the EP2 receptor agonist (e.g., PGE2) at a concentration that elicits a submaximal response (typically EC50 to EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.[20]

-

cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. For HTRF assays, this typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[20]

-

Data Acquisition: Read the plate on an HTRF-compatible reader after the recommended incubation period. The HTRF signal is typically inversely proportional to the amount of cAMP produced.[21]

-

Data Analysis: Plot the HTRF signal against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the KB value.[3]

In Vivo Evaluation of EP2 Receptor Antagonists in a Mouse Model of Inflammation

This protocol outlines a general procedure to assess the anti-inflammatory effects of an EP2 receptor antagonist in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Materials:

-

Male C57BL/6 mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

EP2 receptor antagonist test compound.

-

Vehicle for antagonist administration (e.g., saline, DMSO/saline mixture).

-

Anesthesia.

-

Equipment for sample collection (e.g., cardiac puncture for blood, tissue homogenization).

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6).

-

qRT-PCR reagents and equipment.

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Antagonist Administration: Administer the EP2 receptor antagonist or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the inflammatory challenge. For example, TG6-10-1 has been administered at 10 mg/kg intraperitoneally 30 minutes before and 3.5 hours after LPS injection.[22]

-

Induction of Inflammation: Induce systemic inflammation by injecting LPS (e.g., 3-5 mg/kg, i.p.).[22]

-

Monitoring: Monitor the mice for signs of sickness, including weight loss and changes in behavior, at regular intervals.

-

Sample Collection: At a specific time point after LPS injection (e.g., 6 hours for acute response or several days for long-term effects), euthanize the mice and collect blood and tissues (e.g., brain, spleen, liver).[22]

-

Analysis of Inflammatory Markers:

-

Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or tissue homogenates using ELISA.

-

Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Cox2) in tissues using qRT-PCR.

-

-

Data Analysis: Compare the levels of inflammatory markers in the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in inflammatory markers in the antagonist-treated group indicates an anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

PGE2-EP2 Receptor Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by the EP2 receptor.

Caption: PGE2-EP2 Receptor Signaling Pathways.

Experimental Workflow for Screening EP2 Receptor Antagonists

This diagram outlines a typical workflow for the identification and characterization of novel EP2 receptor antagonists.

Caption: Experimental Workflow for EP2 Antagonist Screening.

Logical Relationship of EP2 Antagonist Mechanism of Action

This diagram illustrates the logical flow of how an EP2 antagonist intervenes in the pathological processes mediated by PGE2.

Caption: Mechanism of Action of an EP2 Receptor Antagonist.

Conclusion

The prostaglandin E2 EP2 receptor plays a pivotal role in mediating pro-inflammatory and pro-tumorigenic signals. The development of selective EP2 receptor antagonists represents a targeted therapeutic approach to counteract these pathological processes. This guide has provided a comprehensive overview of the EP2 receptor, its signaling pathways, and the pharmacological tools available to modulate its activity. The presented quantitative data, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers and drug development professionals working in the fields of inflammation, oncology, and pharmacology. Further research into the nuanced roles of EP2 signaling in different cellular contexts will continue to refine the therapeutic potential of EP2 receptor antagonism.

References

- 1. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AH 6809, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]

- 5. pharm.emory.edu [pharm.emory.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TG6-10-1 | EP2 antagonist3 | Probechem Biochemicals [probechem.com]

- 15. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. caymanchem.com [caymanchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Allosteric Modulation of the EP2 Receptor